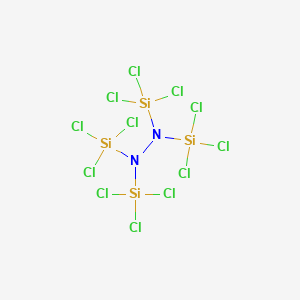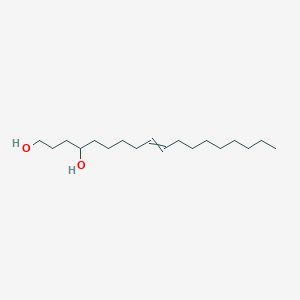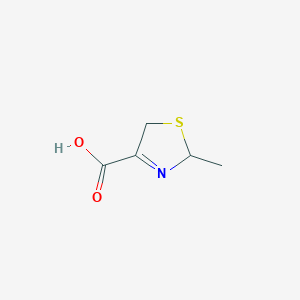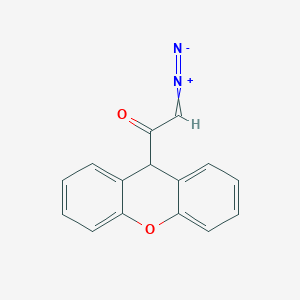
Tetrakis(trichlorosilyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrakis(trichlorosilyl)hydrazine is a compound that features a hydrazine core bonded to four trichlorosilyl groups
Preparation Methods
The synthesis of tetrakis(trichlorosilyl)hydrazine typically involves the reaction of hydrazine with trichlorosilane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme can be represented as follows: [ \text{N}_2\text{H}_4 + 4 \text{HSiCl}_3 \rightarrow \text{N}_2(\text{SiCl}_3)_4 + 4 \text{HCl} ] This reaction requires careful control of temperature and pressure to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
Tetrakis(trichlorosilyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon-oxygen bonds, leading to the formation of siloxanes.
Reduction: Reduction reactions can break the Si-Cl bonds, resulting in the formation of silicon-hydrogen bonds.
Substitution: The trichlorosilyl groups can be substituted with other functional groups, such as alkyl or aryl groups, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tetrakis(trichlorosilyl)hydrazine has several applications in scientific research:
Materials Science: It is used in the synthesis of advanced materials, including silicon-based polymers and ceramics.
Synthetic Chemistry: The compound serves as a precursor for the synthesis of various organosilicon compounds.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices.
Industry: It is used in the production of high-purity silicon for electronics and photovoltaic applications.
Mechanism of Action
The mechanism by which tetrakis(trichlorosilyl)hydrazine exerts its effects involves the reactivity of the trichlorosilyl groups. These groups can undergo various chemical transformations, enabling the compound to participate in a wide range of reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Tetrakis(trichlorosilyl)hydrazine can be compared with other similar compounds, such as tetrakis(trichlorosilyl)methane and tetrakis(trichlorosilyl)borate These compounds share the trichlorosilyl functional groups but differ in their core structures Tetrakis(trichlorosilyl)methane has a carbon core, while tetrakis(trichlorosilyl)borate has a boron core
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable tool for scientists and engineers working on advanced materials and synthetic chemistry.
Properties
CAS No. |
657410-07-6 |
|---|---|
Molecular Formula |
Cl12N2Si4 |
Molecular Weight |
565.8 g/mol |
IUPAC Name |
1,1,2,2-tetrakis(trichlorosilyl)hydrazine |
InChI |
InChI=1S/Cl12N2Si4/c1-15(2,3)13(16(4,5)6)14(17(7,8)9)18(10,11)12 |
InChI Key |
UPBLIGRZGKTXFC-UHFFFAOYSA-N |
Canonical SMILES |
N(N([Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl)([Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 7-oxa-3-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B12530524.png)
![4-[(6-Phenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)methyl]phenol](/img/structure/B12530525.png)
![3-[(Pentan-3-yl)oxy]aniline](/img/structure/B12530532.png)
![3-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoxalin-2-amine](/img/structure/B12530543.png)

![2,4-Di-tert-butyl-6-[(quinolin-8-yl)amino]phenol](/img/structure/B12530551.png)
![2H-Pyran, 4-chloro-2,2-bis[(phenylmethyl)thio]-](/img/structure/B12530563.png)




dimethylsilane](/img/structure/B12530591.png)

![Spiro[5.5]undecan-1-one, 2-acetyl-3-methyl-](/img/structure/B12530599.png)
